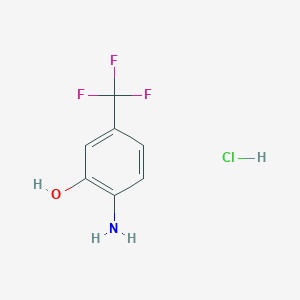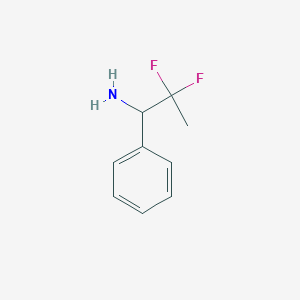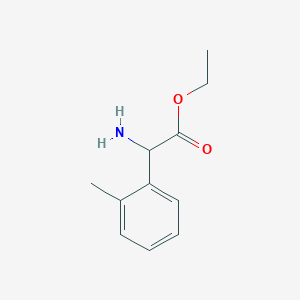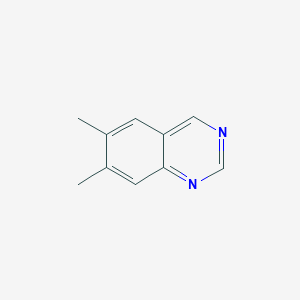
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluoroethanone group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone typically involves the reaction of 3,5-dimethylpyrazole with a suitable fluoroethanone precursor. One common method involves the use of 2-fluoroacetyl chloride as the fluoroethanone source. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the fluoroethanone group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom. This leads to the formation of various substituted ethanone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: In the agricultural sector, pyrazole derivatives are used as pesticides and herbicides. The compound’s chemical properties make it suitable for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluoroethanone group can also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone can be compared with other pyrazole derivatives to highlight its uniqueness:
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound has a cyanoacetyl group instead of a fluoroethanone group.
3,5-Dimethyl-1H-pyrazole: The parent compound without any substituents on the pyrazole ring.
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: This compound contains two pyrazole rings connected by a methylene bridge.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H9FN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 |
InChI Key |
CYLJQNLMVFMEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)




![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)

![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)

